A Comprehensive Technical Guide to the Synthesis and Characterization of Chloropyramine Hydrochloride
A Comprehensive Technical Guide to the Synthesis and Characterization of Chloropyramine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis and characterization of Chloropyramine hydrochloride, a first-generation antihistamine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis workflow, characterization process, and the relevant biological signaling pathway.
Introduction
Chloropyramine is a first-generation antihistamine of the ethylenediamine class, primarily used in Eastern European countries for the treatment of various allergic conditions, including allergic rhinitis, conjunctivitis, and bronchial asthma.[1][2][3][4] Its therapeutic effects stem from its action as a competitive antagonist at the histamine H1 receptor.[1] By blocking the action of endogenous histamine, chloropyramine inhibits responses such as vasodilation, increased vascular permeability, and tissue edema associated with allergic reactions. Like many first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.
This document details a common synthesis route and outlines the standard analytical methods for the characterization and quality control of chloropyramine hydrochloride.
Chemical and Physical Properties
The fundamental properties of chloropyramine and its hydrochloride salt are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride | |
| Synonyms | Suprastin, Halopyramine hydrochloride | |
| CAS Number | 6170-42-9 | |
| Molecular Formula | C₁₆H₂₀ClN₃ · HCl (or C₁₆H₂₁Cl₂N₃) | |
| Molecular Weight | 326.26 g/mol | |
| Physical Description | White powder | |
| Solubility | Soluble in 0.5 M HCl; Soluble in DMSO (up to 65 mg/mL) |
Synthesis of Chloropyramine Hydrochloride
A widely referenced method for synthesizing chloropyramine involves a multi-step process beginning with the condensation of p-chlorobenzaldehyde and 2-aminopyridine, followed by reduction and subsequent alkylation. The final step is the formation of the hydrochloride salt. An alternative, frequently cited pathway begins with the condensation of 4-chlorobenzaldehyde and 1,1-dimethylethylenediamine.
The following workflow illustrates a common synthetic route.
Experimental Protocol: Synthesis
The following protocol is adapted from the process described in U.S. Patent 2,607,778.
Step 1: Synthesis of 2-(p-chlorobenzylamino)-pyridine (Intermediate)
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React p-chlorobenzaldehyde with 2-aminopyridine.
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The resulting product is an impure mixture containing various by-products.
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Purify the intermediate, 2-(p-chlorobenzylamino)-pyridine, by dissolving the crude product in a suitable solvent (e.g., toluene) and crystallizing. The purified crystals should have a melting point of approximately 100-101°C.
Step 2: Synthesis of Chloropyramine (Free Base)
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Dissolve 25.4 grams of the purified 2-(p-chlorobenzylamino)-pyridine intermediate and 4.8 grams of sodium hydride in 400 ml of toluene.
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Heat the mixture to reflux temperature while stirring.
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After 30 minutes, add a solution of β-chloroethyldimethylamine dropwise into the reaction mixture.
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Continue refluxing for several hours to ensure the reaction goes to completion.
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After cooling, wash the reaction mixture with water to remove unreacted sodium hydride and other water-soluble impurities.
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Extract the chloropyramine base from the toluene layer. The base can be collected as an oil boiling at approximately 150-160°C at 0.1 mm Hg.
Step 3: Formation of Chloropyramine Hydrochloride
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Dissolve the purified chloropyramine base in methanol.
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Add a calculated, equivalent amount of a standardized solution of hydrogen chloride in methanol.
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Precipitate the hydrochloride salt by adding ether to the methanolic solution.
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Collect the resulting white crystalline solid (Chloropyramine Hydrochloride) by filtration and dry under vacuum.
Characterization of Chloropyramine Hydrochloride
The identity, purity, and quantity of synthesized chloropyramine hydrochloride must be confirmed using various analytical techniques. A typical characterization workflow involves spectroscopic and chromatographic methods.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.
3.1.1. Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. Spectral data for Chloropyramine Hydrochloride is available in public databases.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. While specific peak assignments for chloropyramine are not readily available in the initial search, spectra for similar antihistamines like chlorpheniramine can serve as a reference for expected chemical shift regions. Quality control of the final product often involves confirmation by NMR.
3.1.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
| MS Data Type | m/z Value(s) | Ion Type | Reference(s) |
| Precursor Ion | 290.1419 | [M+H]⁺ | |
| Target Ion (SIM) | 58 | Fragment | |
| Reference Ions (SIM) | 71, 125 | Fragments |
Chromatographic Analysis
Chromatographic techniques are the methods of choice for assessing the purity of the compound and for quantification in pharmaceutical formulations.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) A validated GC-MS method has been developed for the determination of chloropyramine in ointments and tablets. This technique offers high specificity and selectivity.
| GC-MS Parameter | Value / Description | Reference(s) |
| Column | Fused silica ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | |
| Target Ion | m/z 58 | |
| Recovery | 90.0 – 98.7% (in ointment) | |
| LOD | 0.04 mg/g (in ointment) | |
| LOQ | 0.132 mg/g (in ointment) |
3.2.2. High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for the analysis of pharmaceutical formulations containing chloropyramine, especially in complex mixtures like topical preparations or multi-component tablets.
Experimental Protocols: Characterization
3.3.1. Protocol: GC-MS Analysis of Chloropyramine in Tablets This protocol is adapted from validated methods for pharmaceutical analysis.
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Sample Preparation: a. Weigh and powder twenty tablets to determine the average tablet weight. b. Accurately weigh an amount of tablet powder equivalent to 10 mg of chloropyramine hydrochloride. c. Dissolve the powder in approximately 10 mL of 0.5 M HCl. d. Transfer the solution to a separatory funnel and adjust the pH to 9-10 using 25% ammonium hydroxide (NH₄OH) to liberate the free base. e. Extract the chloropyramine base with 40 mL of chloroform. f. Pass the chloroform layer through anhydrous sodium sulfate to remove residual water and collect it in a 50 mL volumetric flask. g. Fill the flask to the mark with chloroform.
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Standard Preparation: a. Prepare a series of standard solutions of chloropyramine base in chloroform at known concentrations.
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GC-MS Analysis: a. Inject 1 µL of the prepared sample and standard solutions into the GC-MS system. b. Use a ZB-5 capillary column or equivalent. c. Set the instrument to operate in Selected Ion Monitoring (SIM) mode, monitoring the target ion (m/z 58) and reference ions (m/z 71, 125).
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Data Analysis: a. Construct a calibration curve from the standard solutions. b. Determine the concentration of chloropyramine in the sample solution by comparing its peak area to the calibration curve. c. Calculate the amount of chloropyramine hydrochloride per tablet.
Mechanism of Action & Signaling Pathway
Chloropyramine functions as a competitive and reversible antagonist of the histamine H1 receptor. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This receptor is linked to a Gq protein, which activates phospholipase C (PLC).
Chloropyramine competitively binds to the H1 receptor, preventing histamine from binding and thereby blocking the downstream signaling pathway that leads to allergic symptoms.
